molecular formula C18H13ClN2O2 B10896601 {4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}propanedinitrile

{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}propanedinitrile

Cat. No.: B10896601
M. Wt: 324.8 g/mol
InChI Key: KTENEOBFQIZZEI-UHFFFAOYSA-N
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Description

2-({4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)MALONONITRILE is an organic compound with a complex structure that includes a chlorobenzyl group, a methoxyphenyl group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)MALONONITRILE typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol to form 4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl chloride. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)MALONONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of nitrile groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

2-({4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)MALONONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-({4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)MALONONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-3,4-BIS(4-METHOXYBENZYLOXY)BENZOIC ACID: Similar structure with different functional groups.

    4-[(4-CHLOROBENZYL)OXY]BENZOIC ACID: Shares the chlorobenzyl and methoxyphenyl groups.

Uniqueness

2-({4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLENE)MALONONITRILE is unique due to the presence of the malononitrile moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C18H13ClN2O2/c1-22-18-9-14(8-15(10-20)11-21)4-7-17(18)23-12-13-2-5-16(19)6-3-13/h2-9H,12H2,1H3

InChI Key

KTENEOBFQIZZEI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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